Diallyl bisphenol A
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Overview
Description
Diallyl bisphenol A is an organic compound with a complex structure that includes phenolic and allyl ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diallyl bisphenol A typically involves the reaction of 4-prop-2-enoxyphenol with 3-prop-2-enylphenylpropan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Diallyl bisphenol A undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The allyl ether groups can be reduced to form saturated ethers.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ethers.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Diallyl bisphenol A has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of Diallyl bisphenol A involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals, while the allyl ether groups may interact with cellular enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 1-prop-2-enoxy-4-(4-prop-2-enoxyphenyl)benzene
- 4,4’-sulfonylbis[2-(prop-2-en-1-yl)phenol]
Uniqueness
Diallyl bisphenol A is unique due to its combination of phenolic and allyl ether groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[2-(4-prop-2-enoxy-3-prop-2-enylphenyl)propan-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-5-7-16-15-18(10-13-20(16)23-14-6-2)21(3,4)17-8-11-19(22)12-9-17/h5-6,8-13,15,22H,1-2,7,14H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDNVUPUNSAILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)OCC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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